6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H13Cl3O3 and a molecular weight of 431.706 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Scientific Research Applications
6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dichlorobenzyl group may enhance its stability and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C22H13Cl3O3 |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
6-chloro-7-[(2,4-dichlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H13Cl3O3/c23-15-7-6-14(18(24)8-15)12-27-21-11-20-17(9-19(21)25)16(10-22(26)28-20)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
WJKVROJWOORRJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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